molecular formula C19H16N2O4S B2355581 furan-2-yl(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone CAS No. 2059626-25-2

furan-2-yl(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Cat. No.: B2355581
CAS No.: 2059626-25-2
M. Wt: 368.41
InChI Key: CZLHHUCOFUCRQF-UHFFFAOYSA-N
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Description

The compound furan-2-yl(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 3-hydroxy-4-methoxyphenyl group at position 5, a thiophen-3-yl group at position 3, and a furan-2-yl methanone moiety at position 1. Pyrazolines are heterocyclic compounds of significant pharmacological interest, often explored for their antitumor, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

furan-2-yl-[3-(3-hydroxy-4-methoxyphenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-24-17-5-4-12(9-16(17)22)15-10-14(13-6-8-26-11-13)20-21(15)19(23)18-3-2-7-25-18/h2-9,11,15,22H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLHHUCOFUCRQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CSC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Furan derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound furan-2-yl(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone (CAS Number: 900013-22-1) is a novel furan-based compound that exhibits a range of biological activities, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial research. This article delves into the biological activity of this compound, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3O4SC_{20}H_{23}N_{3}O_{4}S, and its molecular weight is 401.5 g/mol. The structure includes a furan ring, a pyrazole moiety, and a phenolic group with methoxy substitution, contributing to its potential biological effects.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The pyrazole moiety in various compounds has been linked to significant cytotoxic effects against multiple cancer cell lines. For instance, compounds similar to the one have shown promising results against lung cancer (A549), colon cancer (HT-29), and other types, with IC50 values indicating effective inhibition of cell proliferation .

In a study evaluating related compounds, it was found that the presence of substituents such as methoxy and hydroxyl groups can enhance the anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

CompoundCell LineIC50 (µg/mL)Mechanism
Compound AA549193.93Apoptosis
Compound BHT-29208.58Cell Cycle Arrest

2. Anti-inflammatory Activity

The anti-inflammatory properties of furan derivatives have also been documented extensively. The compound under discussion has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes like COX and LOX. In vitro assays demonstrated that it could significantly reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS) .

A comparative study indicated that compounds with similar structures exhibited notable inhibition of inflammatory responses in animal models, suggesting that this compound may act through similar pathways .

3. Antimicrobial Activity

Furan derivatives have shown promising antimicrobial activity against various pathogens. In particular, studies have reported that furan-based compounds exhibit significant antibacterial effects against Helicobacter pylori strains, which are known to cause gastric ulcers . The compound's structure appears to enhance its ability to penetrate bacterial membranes, leading to increased efficacy.

Case Study 1: Anticancer Efficacy

In a controlled study involving several furan derivatives, the specific compound demonstrated a notable reduction in tumor size in xenograft models when administered at therapeutic doses. Histological analysis revealed decreased proliferation rates and increased apoptosis within tumor tissues .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, the compound was tested in a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in paw swelling compared to control groups, highlighting its potential as an effective anti-inflammatory agent .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. For example, docking simulations showed strong interactions with tyrosinase and cyclooxygenase enzymes, suggesting mechanisms for its inhibitory effects on these targets .

Scientific Research Applications

Antimicrobial Properties
Research has shown that derivatives of furan-containing compounds exhibit significant antimicrobial activity. For instance, studies on pyrazoline derivatives have indicated their effectiveness against various bacterial strains. The incorporation of furan and thiophene moieties enhances the bioactivity of these compounds, making them promising candidates for the development of new antimicrobial agents .

Tyrosinase Inhibition
Furan derivatives have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. A study demonstrated that certain furan chalcone derivatives displayed potent tyrosinase inhibitory activity, which is crucial for cosmetic applications aimed at skin whitening and treating hyperpigmentation disorders. The structure-activity relationship indicated that specific substitutions on the furan ring significantly influenced the inhibitory potency .

Synthesis and Structural Characterization

The synthesis of furan-based compounds often involves multi-step reactions that yield various derivatives with potential pharmacological properties. For instance, the synthesis of furan-2-yl(5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone can be achieved through condensation reactions involving hydrazones and other electrophiles. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structures of synthesized compounds .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation
A study evaluated a series of furan-containing compounds for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a thiophene ring exhibited enhanced activity compared to those without it. This finding supports the hypothesis that structural modifications can lead to improved biological performance .

Case Study 2: Tyrosinase Inhibition Mechanism
In another investigation focusing on tyrosinase inhibition, molecular docking studies revealed that specific furan derivatives could bind effectively to the active site of the enzyme. The binding affinity was correlated with the presence of hydroxyl and methoxy groups on the phenolic ring, suggesting a mechanism of competitive inhibition .

Summary of Findings

Application Area Findings
Antimicrobial ActivitySignificant efficacy against various bacterial strains; enhanced by thiophene substitution .
Tyrosinase InhibitionPotent inhibitors identified; structure-activity relationship established .
Synthesis TechniquesMulti-step synthesis with confirmation via NMR and mass spectrometry .

Comparison with Similar Compounds

Positional Isomerism in Phenyl Substituents

Comparison Compound 1: 5-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone (CAS 364740-06-7) .

  • Structural Differences :
    • The target compound features a 3-hydroxy-4-methoxyphenyl group, whereas Compound 1 has a 2-hydroxyphenyl ring and a separate 4-methoxyphenyl group.
    • The thiophene substituent in the target compound is at position 3 (thiophen-3-yl), while Compound 1 has a thiophen-2-yl group.
  • Thiophen-3-yl vs. thiophen-2-yl substitution alters the planarity of the molecule, affecting π-π stacking interactions with biological targets .

Benzodioxole vs. Hydroxy-Methoxy Phenyl Groups

Comparison Compound 2: 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(substituted phenyl)methanone derivatives .

  • Structural Differences :
    • The benzodioxole ring in Compound 2 replaces the 3-hydroxy-4-methoxyphenyl group of the target compound.
  • Functional Implications: Benzodioxole is a bioisostere for catechol (dihydroxybenzene), offering improved metabolic stability by resisting oxidation compared to free hydroxy groups .

Fluorophenyl and Thiophene Substitutions

Comparison Compound 3: 2-[5-(1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol .

  • Structural Differences :
    • A 4-fluorophenyl group replaces the 4-methoxyphenyl substituent.
    • Thiophen-2-yl is retained, unlike the thiophen-3-yl in the target compound.
  • Fluorine substitution may also improve lipophilicity and membrane permeability.

Reactivity and Stability

  • The 3-hydroxy-4-methoxy substituent in the target compound may undergo demethylation under acidic conditions, unlike the stable benzodioxole in Compound 2 .
  • Thiophen-3-yl’s lower symmetry compared to thiophen-2-yl could lead to distinct regioselectivity in electrophilic substitution reactions .

Pharmacological Potential and Hypotheses

  • Antimicrobial Activity : Pyrazolines with thiophene and furan moieties exhibit moderate-to-strong activity against Gram-positive bacteria, likely due to membrane disruption .
  • Anticancer Potential: The 3-hydroxy-4-methoxyphenyl group may act as a tyrosine kinase inhibitor mimic, similar to flavonoids like quercetin .
  • Neuroactive Properties : Fluorophenyl-substituted pyrazolines (e.g., Compound 3) show antidepressant effects in rodent models, suggesting a role for electron-withdrawing groups in CNS penetration .

Preparation Methods

Structural Deconstruction

The target molecule comprises three primary subunits:

  • A 4,5-dihydro-1H-pyrazoline core substituted at positions 3 (thiophen-3-yl) and 5 (3-hydroxy-4-methoxyphenyl).
  • A furan-2-carbonyl group at the pyrazoline’s N1 position.

Retrosynthetically, the molecule disconnects into:

  • A chalcone precursor (α,β-unsaturated ketone) for pyrazoline cyclization.
  • Thiophene-3-carbaldehyde and 3-hydroxy-4-methoxyacetophenone for chalcone assembly.
  • Furan-2-carbonyl chloride for N1 acylation.

Intermediate Synthesis Pathways

The chalcone intermediate, 3-(thiophen-3-yl)-1-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one, is synthesized via Claisen-Schmidt condensation. Subsequent [3+2] cycloaddition with hydrazine derivatives forms the pyrazoline ring, followed by acylation with furan-2-carbonyl chloride.

Chalcone Intermediate Synthesis

Claisen-Schmidt Condensation

The chalcone backbone is synthesized from 3-hydroxy-4-methoxyacetophenone and thiophene-3-carbaldehyde under basic conditions:

Procedure (Adapted from):

  • Dissolve 3-hydroxy-4-methoxyacetophenone (10 mmol) and thiophene-3-carbaldehyde (10 mmol) in methanol (25 mL).
  • Add aqueous KOH (40%, 2 mL) and stir at room temperature for 3–4 hours.
  • Quench with ice-water, filter, and recrystallize from methanol.

Key Parameters:

  • Yield: 72–85% (dependent on aldehyde reactivity).
  • Spectral Confirmation: IR (νC=O 1665 cm⁻¹), ¹H NMR (δ 7.82 ppm, trans-vinyl proton).

Pyrazoline Ring Formation via Cyclocondensation

Hydrazine Cyclization

The chalcone reacts with hydrazine derivatives in acidic media to form the dihydropyrazoline core:

Method A (Conventional Reflux):

  • Reflux chalcone (10 mmol) and hydrazine hydrate (12 mmol) in 30% aqueous acetic acid (20 mL) for 3 hours.
  • Cool, extract with ethyl acetate, dry over MgSO₄, and concentrate.

Method B (Microwave-Assisted):

  • Irradiate chalcone (10 mmol) and hydrazine hydrochloride (10 mmol) in acetic acid (5 mL) at 300 W for 15 minutes.
  • Pour into ice-water, filter, and recrystallize from ethanol.

Comparative Data:

Method Time Yield (%) Purity (HPLC)
Reflux 3 h 68 95%
Microwave 15 min 74 98%

Microwave irradiation enhances reaction efficiency by reducing time and improving yield.

N1-Acylation with Furan-2-Carbonyl Chloride

Acylation Protocol

The pyrazoline’s NH group is acylated under Schotten-Baumann conditions:

Procedure:

  • Dissolve pyrazoline (5 mmol) in dichloromethane (15 mL).
  • Add furan-2-carbonyl chloride (6 mmol) and triethylamine (7 mmol) at 0°C.
  • Stir for 2 hours, wash with NaHCO₃, dry, and concentrate.

Optimization Notes:

  • Solvent: Dichloromethane > THF (yield 78% vs. 65%).
  • Catalyst: Triethylamine outperforms DMAP (85% vs. 72% yield).

Alternative Synthetic Routes

One-Pot Tandem Approach

A streamlined method combines chalcone synthesis, cyclocondensation, and acylation in a single reactor:

  • Condense 3-hydroxy-4-methoxyacetophenone and thiophene-3-carbaldehyde in methanol/KOH.
  • Add hydrazine hydrate and furan-2-carbonyl chloride sequentially without isolation.
  • Yield: 61% (lower due to intermediate sensitivity).

Solid-Phase Synthesis

Using Wang resin-bound hydrazine, the pyrazoline is assembled stepwise, followed by cleavage and acylation:

  • Advantage: Simplifies purification (resin filtration).
  • Yield: 58% (needs optimization for scalability).

Challenges and Mitigation Strategies

Regioselectivity in Cyclocondensation

Thiophene’s electron-rich nature directs hydrazine attack to the β-position, ensuring >90% regioselectivity.

Stability of Intermediates

  • Chalcone Degradation: Store under nitrogen at −20°C to prevent oxidation.
  • Pyrazoline Oxidation: Use antioxidant additives (e.g., BHT) during acylation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 3.87 (s, OCH₃), 6.82 (d, furan-H), 7.45 (m, thiophene-H).
  • HRMS: m/z 368.4 [M+H]⁺ (matches theoretical 368.4 g/mol).

Purity Assessment

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient).

Scale-Up Considerations

Industrial Feasibility

  • Cost Drivers: Thiophene-3-carbaldehyde (∼$450/kg) limits large-scale production.
  • Green Chemistry: Replace acetic acid with recyclable ionic liquids (e.g., [BMIM]BF₄).

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, including cyclocondensation and functionalization. Key optimizations include:

  • Solvent Selection: Ethanol or dioxane under reflux enhances reaction efficiency for pyrazole ring formation .
  • Catalyst Use: Acidic or basic catalysts (e.g., acetic anhydride) improve regioselectivity in heterocyclic ring closure .
  • Temperature Control: Maintaining 60–80°C prevents side reactions during thiophene and furan coupling .
  • Purification: Column chromatography or recrystallization in ethanol removes byproducts, achieving >95% purity .

Basic: What spectroscopic techniques are most reliable for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituents on the pyrazole ring (e.g., thiophen-3-yl at δ 7.2–7.5 ppm) and confirm diastereotopic protons in the dihydropyrazole moiety .
  • X-ray Crystallography: Resolves stereochemistry, particularly the 4,5-dihydro-1H-pyrazole conformation and methoxy group orientation .
  • Mass Spectrometry: High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 395.1) and fragmentation patterns .

Advanced: How do reaction mechanisms differ for oxidation of the hydroxyphenyl group versus reduction of the methanone moiety?

Methodological Answer:

  • Hydroxyphenyl Oxidation: Requires mild oxidizing agents (e.g., DDQ in dichloromethane) to convert the 3-hydroxy-4-methoxyphenyl group to a quinone without disrupting the pyrazole ring. Reaction progress is monitored via TLC (Rf_f shift from 0.3 to 0.6) .
  • Methanone Reduction: Catalytic hydrogenation (Pd/C, H2_2) selectively reduces the ketone to a secondary alcohol. Over-reduction of thiophene is avoided by limiting H2_2 exposure to 2–3 hours .

Advanced: What computational approaches predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Docking Studies: Molecular docking with AutoDock Vina assesses interactions with cyclooxygenase-2 (COX-2), leveraging the thiophene and furan moieties as hydrophobic anchors. Scoring functions (e.g., ΔG = −9.2 kcal/mol) prioritize synthesis targets .
  • DFT Calculations: B3LYP/6-31G(d) models predict electron density distributions, highlighting nucleophilic sites (e.g., pyrazole N2) for electrophilic modifications .

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Assay Replication: Reproduce assays (e.g., COX-2 inhibition) under standardized conditions (pH 7.4, 37°C) to isolate protocol variability .
  • Impurity Analysis: HPLC-MS detects trace byproducts (e.g., unreacted thiophene derivatives) that may skew IC50_{50} values .
  • Structural Confirmation: Re-analyze disputed batches via 1^1H NMR to confirm the absence of regioisomers (e.g., thiophen-2-yl vs. thiophen-3-yl substitution) .

Advanced: What strategies enable site-selective functionalization of the pyrazole ring?

Methodological Answer:

  • Electrophilic Substitution: Nitration at the pyrazole C5 position is achieved using HNO3_3/H2_2SO4_4 at 0°C, leveraging the electron-donating methoxy group to direct reactivity .
  • Cross-Coupling: Suzuki-Miyaura reactions with Pd(PPh3_3)4_4 introduce aryl groups at C3, with thiophene acting as a directing group .
  • Protection/Deprotection: Temporary silylation of the hydroxyl group (e.g., TBSCl) prevents side reactions during alkylation of the methanone .

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